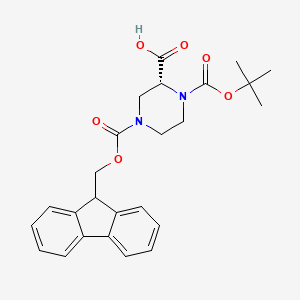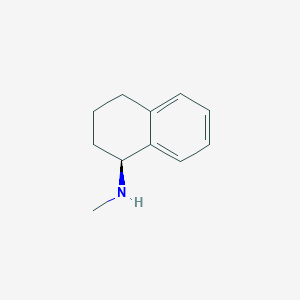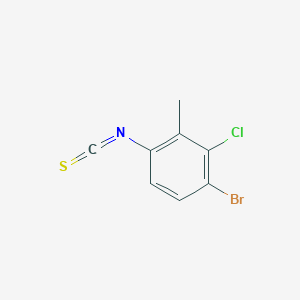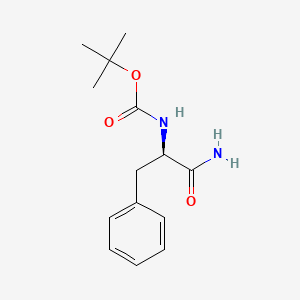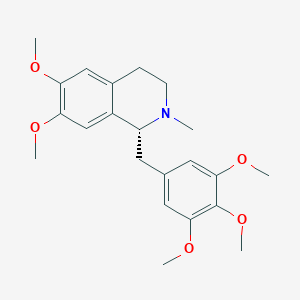
(R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a fused tetrahydroisoquinoline ring system. Let’s break down its features:
- Chiral Center ® : The compound is chiral due to the presence of an asymmetric carbon center, denoted as ®. This indicates that it exists in enantiomeric forms.
Synthesis Analysis
The synthesis of this compound involves several steps. One possible synthetic route is via a modified Mannich-type reaction. Here are the key steps:
- Starting Material : Begin with 3,4,5-trimethoxybenzaldehyde (TMB), which can be prepared from gallic acid through a multi-step synthetic sequence.
- Reaction : React TMB with an appropriate amine (e.g., p- or m-bromoaniline) and a dialkylphosphite under solvent-free conditions.
- Product Formation : The reaction yields ®-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline .
Molecular Structure Analysis
- Core Structure : The compound contains a tetrahydroisoquinoline ring system.
- Substituents :
- Methyl Group : Attached at position 2.
- 3,4,5-Trimethoxybenzyl Group : Linked to position 1.
- Dimethoxy Groups : Present at positions 6 and 7.
Chemical Reactions Analysis
- Functional Groups : The compound contains aliphatic and aromatic moieties, making it amenable to various chemical transformations.
- Reactivity : Consider potential reactions such as oxidation, reduction, and substitution at different positions.
Physical And Chemical Properties Analysis
- Melting Point : Determine the temperature at which the compound transitions from solid to liquid.
- Solubility : Assess its solubility in different solvents.
- Spectral Data : Characterize using FT-IR, 1H NMR, and 13C NMR.
- Mass Spectrometry : Confirm the molecular weight.
Safety And Hazards
- Toxicity : Investigate potential toxicity based on structural features.
- Handling Precautions : Follow standard laboratory safety protocols.
Direcciones Futuras
- Structure-Activity Relationship (SAR) : Explore modifications to enhance biological activity.
- Derivatives : Synthesize analogs for further evaluation.
- Clinical Studies : Investigate its potential as a drug candidate.
Propiedades
Número CAS |
104758-49-8 |
|---|---|
Nombre del producto |
(R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline |
Fórmula molecular |
C22H29NO5 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3/t17-/m1/s1 |
Clave InChI |
ALQIPWOCCJXSKZ-QGZVFWFLSA-N |
SMILES isomérico |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



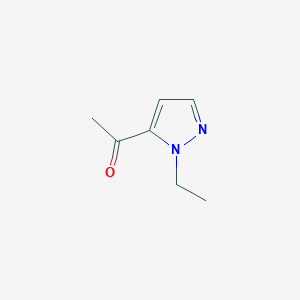
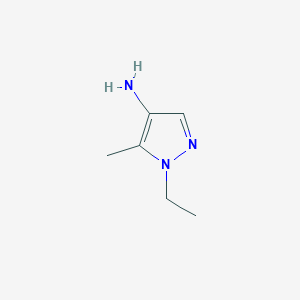
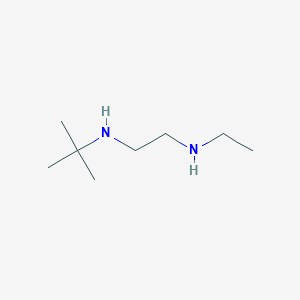
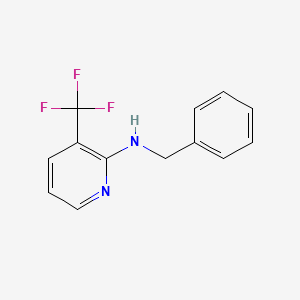
![N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine](/img/structure/B1599584.png)
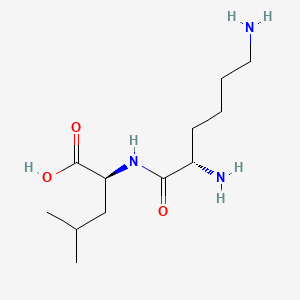
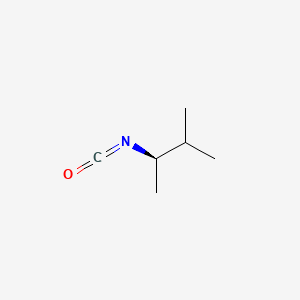
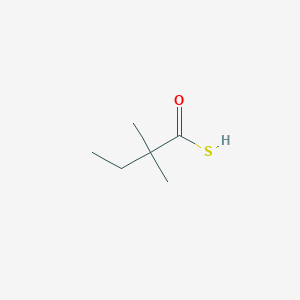
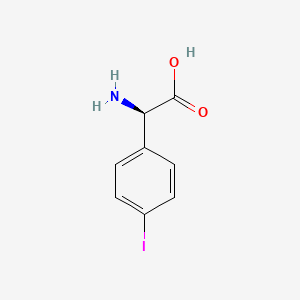
![11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B1599593.png)
